3-chloro-2,6-difluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C6H4ClF2N·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,6-difluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method includes the following steps:
Nitration: Aniline is first nitrated to form 2,6-dinitroaniline.
Reduction: The nitro groups are then reduced to amino groups, yielding 2,6-diaminoaniline.
Halogenation: The amino groups are selectively halogenated using chlorine and fluorine sources under controlled conditions to produce 3-chloro-2,6-difluoroaniline.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,6-difluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted anilines.
Oxidation: Products include nitroanilines.
Reduction: Products include diamines.
Scientific Research Applications
3-chloro-2,6-difluoroaniline hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6-difluoroaniline
- 3-chloro-4,6-difluoroaniline
- 2,6-dichloro-3-fluoroaniline
Uniqueness
3-chloro-2,6-difluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise reactivity and interaction profiles are required.
Properties
CAS No. |
2490406-84-1 |
---|---|
Molecular Formula |
C6H5Cl2F2N |
Molecular Weight |
200 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.